molecular formula C8H8INO B8751632 1-cyclopropyl-4-iodopyridin-2(1H)-one

1-cyclopropyl-4-iodopyridin-2(1H)-one

Cat. No. B8751632
M. Wt: 261.06 g/mol
InChI Key: KQBHKERQMPFHPF-UHFFFAOYSA-N
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Patent
US08202857B2

Procedure details

A mixture of 4-iodopyridin-2(1H)-one (0.2425 g, 1.10 mmol, 1.0 equiv), Cu(OAc)2 (0.2146 g, 1.18 mmol, 1.07 equiv), bipyridine (0.1832 g, 1.17 mmol, 1.07 equiv), cyclopropylboronic acid (0.2122 g, 2.47 mmol, 2.25 equiv) and Na2CO3 (0.2638 g, 2.49 mmol, 2.27 equiv) in dichloroethane (10 mL) was stirred at 70° C. for 18 h. The reaction mixture was quenched with satd aq NH4Cl, diluted with CH2Cl2, and dried over Na2SO4. After the solvent was removed under reduced pressure, the residue was purified by chromatography on silica gel eluted with hexanes/ethyl acetate to afford 0.2309 g (81%) of 1-cyclopropyl-4-iodopyridin-2(1H)-one.
Quantity
0.2425 g
Type
reactant
Reaction Step One
Quantity
0.1832 g
Type
reactant
Reaction Step One
Quantity
0.2122 g
Type
reactant
Reaction Step One
Quantity
0.2638 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2146 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.C1C=CN=C(C2C=[CH:17][CH:18]=[CH:19]N=2)C=1.C1(B(O)O)CC1.C([O-])([O-])=O.[Na+].[Na+]>ClC(Cl)C.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH:17]1([N:5]2[CH:6]=[CH:7][C:2]([I:1])=[CH:3][C:4]2=[O:8])[CH2:18][CH2:19]1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.2425 g
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
0.1832 g
Type
reactant
Smiles
C=1C=CN=C(C1)C=2C=CC=CN2
Name
Quantity
0.2122 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.2638 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
0.2146 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with satd aq NH4Cl
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluted with hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)N1C(C=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2309 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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